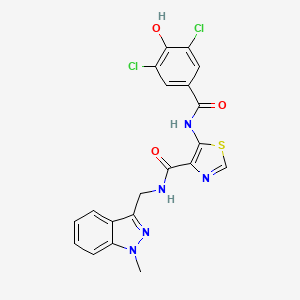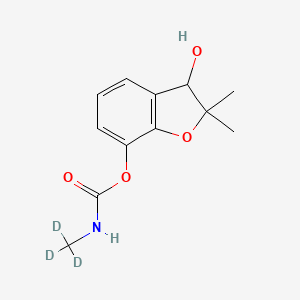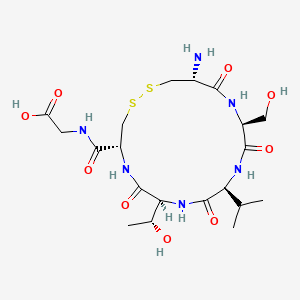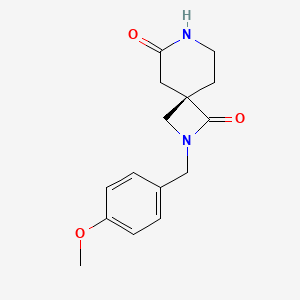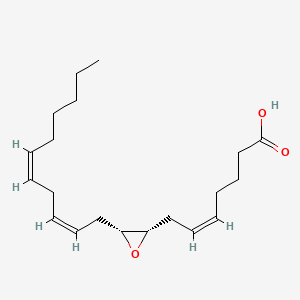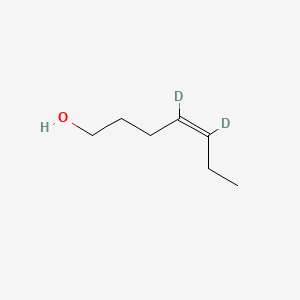
cis-4-Hepten-1-ol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Hepten-1-ol-d2: is a deuterated compound, specifically a deuterated form of 4-Ethyloctanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is widely used in scientific research, particularly as a tracer in drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hepten-1-ol-d2 typically involves the deuteration of 4-Hepten-1-ol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-Hepten-1-ol-d2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
cis-4-Hepten-1-ol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of cis-4-Hepten-1-ol-d2 involves its incorporation into biological molecules, where the deuterium atoms can influence the compound’s behavior. Deuterium substitution can affect the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This makes it a valuable tool in studying drug metabolism and pharmacokinetics .
Comparaison Avec Des Composés Similaires
4-Hepten-1-ol: The non-deuterated form of the compound.
4-Ethyloctanoic acid: Another related compound with similar applications.
Uniqueness: cis-4-Hepten-1-ol-d2 is unique due to the presence of deuterium atoms, which significantly alter its chemical and physical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used as tracers and in metabolic studies .
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(Z)-4,5-dideuteriohept-4-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3-/i3D,4D |
Clé InChI |
CUKAXHVLXKIPKF-KKLCAENNSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/CCCO)/CC |
SMILES canonique |
CCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
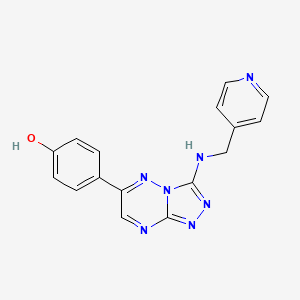
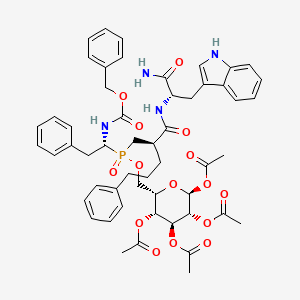
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
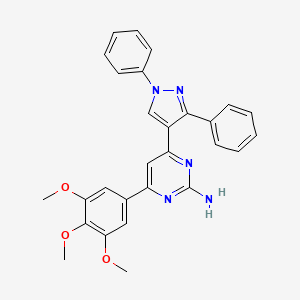
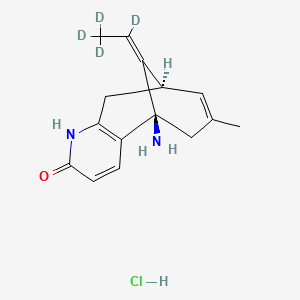
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
